molecular formula C8H17N B1603972 3-Cyclopentylpropan-1-amine CAS No. 6053-58-3

3-Cyclopentylpropan-1-amine

Cat. No.: B1603972
CAS No.: 6053-58-3
M. Wt: 127.23 g/mol
InChI Key: NJSZQKRASZHMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentylpropan-1-amine is an organic compound characterized by a cyclopentyl group attached to a three-carbon chain, which is terminated by a primary amine group. lookchem.com Its molecular structure offers a blend of nonpolar (the cyclopentyl ring) and polar (the amine group) features, making it a versatile intermediate in organic synthesis. lookchem.comchembk.com The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Boiling Point 168.322°C at 760 mmHg
Density 0.869 g/cm³
Flash Point 50.137°C
Appearance Colorless to light yellow liquid
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water. chembk.com

This data is compiled from multiple sources. lookchem.comchembk.com

A common method for the synthesis of this compound involves the reaction of cyclopentanone (B42830) with bromoethane (B45996) in an alkaline environment to form bromocyclopentylacetone. This intermediate is then reduced using a reducing agent such as sodium borohydride (B1222165) to yield the final amine product. chembk.com

Primary amines are a fundamental class of organic compounds that are pivotal in both organic synthesis and the development of advanced materials. smolecule.comgoogle.com Their significance stems from the presence of a reactive amino (-NH₂) group, which can participate in a wide array of chemical transformations.

In organic synthesis , primary amines are indispensable building blocks. lookchem.com The lone pair of electrons on the nitrogen atom makes them excellent nucleophiles, enabling them to react with a variety of electrophiles to form new carbon-nitrogen bonds. smolecule.com This reactivity is harnessed in numerous name reactions and synthetic strategies to construct complex molecules, including pharmaceuticals and agrochemicals. lookchem.comchembk.com For instance, they are key intermediates in the synthesis of amides, sulfonamides, and imines.

In the realm of advanced materials science , primary amines play a crucial role in the fabrication of functional polymers and materials. They can act as monomers in polymerization reactions, leading to the formation of polyamides and polyimides, which are known for their thermal stability and mechanical strength. lookchem.com Furthermore, primary amines are utilized as curing agents for epoxy resins, cross-linking the polymer chains to create rigid and durable materials. Their ability to be grafted onto surfaces or incorporated into polymer backbones allows for the modification of material properties, such as adhesion, wettability, and biocompatibility. The investigation of primary amines in materials science also extends to their use in the synthesis of corrosion inhibitors, surfactants, and ion exchange resins. lookchem.com

Academic and industrial research on this compound is primarily focused on its utility as a versatile chemical intermediate. The overarching objective is to leverage its unique structural features—the combination of the cyclopentyl ring and the propyl amine chain—to synthesize novel molecules with specific functionalities and properties.

The research scope for this compound can be broadly categorized into several areas of application, as detailed in the table below.

Research AreaObjectives and Applications
Pharmaceutical Synthesis To serve as a key building block in the synthesis of new drug candidates. The cyclopentyl group can enhance lipophilicity, potentially improving a drug's absorption and distribution in the body. The amine group provides a reactive handle for introducing the molecule into a larger, more complex active pharmaceutical ingredient. lookchem.comchembk.com
Agrochemical Development To act as a precursor for novel pesticides and herbicides. The structural properties of this compound can be tailored to interact with specific biological targets in pests or weeds, leading to more effective and selective crop protection agents. lookchem.comchembk.com
Specialty Chemicals and Polymers To be used in the production of specialty chemicals such as coatings, adhesives, and sealants. lookchem.com In polymer science, the objective is to incorporate this amine into polymer structures to develop new materials with tailored properties for use in plastics and textiles. lookchem.com
Functional Materials To be employed in the formulation of corrosion inhibitors, where the amine group can adsorb onto metal surfaces and protect them from degradation. lookchem.com It is also investigated as an intermediate in the synthesis of surfactants and ion exchange resins for various industrial processes, including water treatment. lookchem.com
Catalysis To be used as a catalyst or as a ligand for metal catalysts in chemical reactions. The amine functionality can coordinate with metal centers, influencing the activity and selectivity of catalytic processes. lookchem.com

While specific, in-depth research publications detailing the performance of this compound in these exact applications are not extensively documented in publicly available literature, its commercial availability as a research chemical underscores its role as a valuable tool for chemists exploring the synthesis of new and useful compounds. The research objectives are driven by the continuous demand for novel molecules in medicine, agriculture, and materials science, with this compound providing a unique structural motif to achieve these goals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c9-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSZQKRASZHMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623664
Record name 3-Cyclopentylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6053-58-3
Record name 3-Cyclopentylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Investigations of 3 Cyclopentylpropan 1 Amine

Nucleophilic Reactivity of Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of 3-Cyclopentylpropan-1-amine renders it a competent nucleophile, enabling it to react with a wide range of electrophilic compounds.

Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions proceed via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon (of the acyl group) or the sulfur atom (of the sulfonyl group), leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen atom yields the stable amide or sulfonamide product.

For this compound, these reactions would produce N-(3-cyclopentylpropyl)amides and N-(3-cyclopentylpropyl)sulfonamides, respectively. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). cbijournal.com

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines.
Reagent TypeExample ReagentGeneral Product with R-NH₂Expected Product with this compound
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-AlkylacetamideN-(3-Cyclopentylpropyl)acetamide
Acid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)N-AlkylacetamideN-(3-Cyclopentylpropyl)acetamide
Sulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)N-Alkyl-p-toluenesulfonamideN-(3-Cyclopentylpropyl)-4-methylbenzenesulfonamide
Sulfonyl ChlorideBenzenesulfonyl Chloride (PhSO₂Cl)N-AlkylbenzenesulfonamideN-(3-Cyclopentylpropyl)benzenesulfonamide

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pub This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. chemistrysteps.com The optimal pH for imine formation is mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbonyl group and the hydroxyl leaving group in the intermediate, but not so much that it fully protonates and deactivates the amine nucleophile. jove.comucalgary.ca

The mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. pressbooks.publibretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). ucalgary.ca

Elimination of water to form a positively charged iminium ion. libretexts.orglibretexts.org

Deprotonation of the nitrogen to yield the neutral imine. libretexts.org

Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. chemistrysteps.commakingmolecules.comwikipedia.org Since this compound is a primary amine, it will form imines, not enamines, upon reaction with carbonyl compounds. makingmolecules.com The key difference is that the iminium ion intermediate formed from a primary amine has a proton on the nitrogen that can be removed to form the stable C=N double bond of the imine. chemistrysteps.com The iminium ion from a secondary amine lacks this proton, so a proton must be removed from an adjacent carbon (the α-carbon) to form the C=C double bond of an enamine. chemistrysteps.com

The reaction of this compound with various carbonyl compounds leads to the formation of the corresponding imines. The structure of the resulting imine depends on the starting aldehyde or ketone. This reaction is a cornerstone in synthetic chemistry for creating carbon-nitrogen double bonds.

Table 2: Expected Imine Products from the Reaction of this compound with Various Carbonyl Compounds.
Carbonyl CompoundStructureExpected Imine Product Name
AcetoneCH₃COCH₃N-(Propan-2-ylidene)-3-cyclopentylpropan-1-amine
CyclohexanoneC₆H₁₀ON-(Cyclohexylidene)-3-cyclopentylpropan-1-amine
BenzaldehydeC₆H₅CHON-Benzylidene-3-cyclopentylpropan-1-amine
PropanalCH₃CH₂CHON-Propylidene-3-cyclopentylpropan-1-amine

Oxidation Pathways and Mechanisms for Primary Amines

The primary amine functionality is susceptible to oxidation by various reagents. The products of oxidation can vary widely depending on the oxidant and reaction conditions, and may include imines, nitriles, oximes, or amides.

Transition metals are effective catalysts for the aerobic oxidation of primary amines. Catalysts based on metals like ruthenium, copper, and gold can facilitate the oxidative dehydrogenation of amines using molecular oxygen as a green oxidant. acs.orgresearchgate.net For primary aliphatic amines like this compound, this process typically involves the formation of an imine intermediate. acs.orgresearchgate.net

A proposed general mechanism for ruthenium-catalyzed oxidation involves: acs.org

Coordination of the amine to the metal center.

β-hydride elimination to form a metal-hydride species and a coordinated imine.

The imine can then be released, or in some cases, undergo further oxidation to a nitrile.

The reduced metal catalyst is re-oxidized by oxygen, completing the catalytic cycle.

Different metal catalysts can exhibit different selectivities. For instance, some copper-catalyzed systems are highly efficient at converting primary amines to the corresponding nitriles. researchgate.net The oxidation of this compound under these conditions would be expected to yield 3-cyclopentylpropanenitrile.

Table 3: Products of Metal-Catalyzed Oxidation of Primary Amines.
Catalyst SystemTypical OxidantPrimary Product(s) for Aliphatic AminesReference
Ruthenium Chloride (RuCl₃)O₂Imine, Nitrile acs.org
Gold (Au) nanoparticlesO₂Imine acs.org
Copper (Cu) salts with ligands (e.g., DMAP)O₂Nitrile researchgate.net
Argentic Picolinate-Aldehyde/Ketone dtic.mil

Peroxy compounds, such as peroxycarboxylic acids (e.g., peracetic acid) and their esters, are potent oxidizing agents for amines. acs.org The reaction of a primary aliphatic amine with a peroxy acid is expected to initially form an N-alkylhydroxylamine. This intermediate can then be further oxidized. The precise mechanism of oxygen transfer from hydroperoxides has been a subject of theoretical studies, which suggest that protic solvents can play a crucial role in lowering the activation barrier for the reaction. wayne.edu While specific studies on peroxy ester mediated oxidation of this compound are lacking, the general pathway for primary amines involves the transfer of an oxygen atom to the nitrogen. Depending on the reaction conditions and the structure of the amine, this can lead to hydroxylamines, which may be further oxidized to nitroso or nitro compounds.

Alkylation and Reductive Alkylation Mechanistic Studies

The nitrogen atom of this compound possesses a lone pair of electrons, making it a competent nucleophile for forming new carbon-nitrogen bonds through alkylation and reductive alkylation reactions.

Alkylation Mechanisms

Direct alkylation of this compound typically proceeds via a nucleophilic aliphatic substitution, most commonly an S(_N)2 mechanism, when reacting with alkyl halides.

The process involves the following steps:

Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This forms a secondary ammonium (B1175870) salt.

Deprotonation: A base, often excess this compound or another added base, removes a proton from the nitrogen, yielding the neutral secondary amine product.

A significant mechanistic challenge in the direct alkylation of primary amines is the potential for overalkylation. The secondary amine product is also nucleophilic and can compete with the starting primary amine to react with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. This lack of selectivity often results in a mixture of products, making direct alkylation a less controlled method for synthesizing pure secondary amines.

Reductive Alkylation (Reductive Amination) Mechanisms

Reductive alkylation is a more controlled and widely used method for the N-alkylation of primary amines, as it avoids the issue of overalkylation. This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate which is then reduced.

The mechanism for the reductive alkylation of this compound can be described in two main stages, which are often performed sequentially in a single reaction vessel ("one-pot"):

Imine Formation: The nucleophilic this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form a Schiff base, or imine. This step is reversible, and the equilibrium is often driven towards the imine by removing the water formed.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is accomplished using a reducing agent that is selective for the imine over the carbonyl starting material. Common reagents for this step include sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). These mild reducing agents are particularly effective because they are more reactive toward the protonated iminium ion than the neutral carbonyl group, allowing for the reaction to be performed in one pot.

This two-step, one-pot process is highly efficient for producing secondary amines from primary amines with a high degree of selectivity.

Reaction TypeReactantsKey IntermediateProduct(s)Key Mechanistic Features
Direct AlkylationThis compound + Alkyl Halide (R-X)Secondary Ammonium SaltMixture of secondary, tertiary amines, and quaternary ammonium saltSN2 mechanism; Prone to overalkylation due to product reactivity.
Reductive AlkylationThis compound + Aldehyde/KetoneHemiaminal, followed by Imine (Schiff Base)Specifically substituted secondary or tertiary amineControlled, selective alkylation; avoids overalkylation; involves imine reduction.

Kinetic and Stereochemical Aspects of Reactions Involving this compound

Detailed kinetic and stereochemical studies specifically centered on this compound are not widely reported. However, general principles allow for predictions of its behavior.

Kinetic Aspects

The rate of reactions involving this compound is influenced by several factors inherent to its structure:

Nucleophilicity: As a primary alkylamine, it is a relatively strong nucleophile, and its reactions are expected to be reasonably fast under appropriate conditions.

Reaction Conditions: Factors such as solvent, temperature, and the concentration of reactants will have a predictable effect on reaction rates, consistent with general kinetic theories for S(_N)2 and condensation reactions.

FactorInfluence on ReactivityRationale
Nucleophilicity of NitrogenPromotes reactionThe lone pair on the primary amine is readily available for nucleophilic attack.
Steric HindranceMay decrease reaction rateThe bulky cyclopentylpropyl group can sterically hinder the approach to the reaction center.
Solvent PolarityVariableDepends on the specific reaction mechanism (e.g., polar aprotic solvents favor SN2 reactions).

Stereochemical Aspects

Stereochemistry becomes a key consideration when reactions create new chiral centers.

Achiral Nature of the Reactant: this compound itself is an achiral molecule as it does not possess any stereocenters.

Formation of Chiral Products: If this compound reacts with a prochiral electrophile (such as an unsymmetrical ketone in a reductive amination) or if the reaction introduces a substituent that creates a new stereocenter, the product may be chiral.

Stereoselectivity: In the absence of a chiral influence (such as a chiral catalyst, solvent, or auxiliary), the reaction of this compound with a prochiral substrate will typically result in a racemic mixture (an equal mixture of both enantiomers). Achieving stereoselectivity (i.e., the preferential formation of one stereoisomer over another) would require the use of asymmetric synthesis strategies. For instance, employing a chiral reducing agent or a chiral catalyst during a reductive amination could, in principle, lead to the formation of an enantioenriched product. However, specific examples of such stereoselective reactions involving this compound have not been documented in the surveyed literature.

Spectroscopic Characterization Methodologies for 3 Cyclopentylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-Cyclopentylpropan-1-amine, the protons of the primary amine group (NH₂) typically appear as a broad singlet. docbrown.info The chemical shift of these protons can vary depending on the solvent and concentration, but is generally expected in the range of 0.5-5.0 ppm. libretexts.org The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and would likely resonate at approximately 2.7 ppm, appearing as a triplet. The protons on the subsequent carbon (β-protons) would be found further upfield, around 1.5 ppm, as a multiplet. The protons of the cyclopentyl ring would exhibit complex multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-NH₂ 0.5 - 5.0 Broad Singlet
-CH₂-NH₂ (α) ~ 2.7 Triplet
-CH₂-CH₂-NH₂ (β) ~ 1.5 Multiplet
Cyclopentyl-CH₂- (γ) ~ 1.3 Multiplet

Note: Predicted values are based on general principles of ¹H NMR spectroscopy for aliphatic amines.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon atom bonded to the nitrogen (Cα) is the most deshielded of the propyl chain carbons, with an expected chemical shift in the range of 30-60 ppm. docbrown.infodocbrown.info The chemical shifts of the other carbons in the propyl chain and the cyclopentyl ring will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-CH₂-NH₂ (α) 40 - 45
-CH₂-CH₂-NH₂ (β) 30 - 35
Cyclopentyl-CH₂- (γ) 35 - 40
Cyclopentyl-CH- 35 - 40

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy for aliphatic amines and cycloalkanes.

To definitively assign all proton and carbon signals and confirm the connectivity of this compound, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would be used to unambiguously assign the proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are separated by two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity between the cyclopentyl ring and the propyl amine side chain.

While this compound itself is not chiral, derivatives can be. The enantiomeric purity of such chiral primary amines can be determined by NMR spectroscopy through the use of chiral derivatizing agents (CDAs). researchgate.net These agents react with the amine to form diastereomers, which are distinguishable by NMR. By integrating the signals of the diastereomers, the enantiomeric excess can be calculated. researchgate.net

Infrared (IR) Spectroscopy for N-H Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the primary amine group gives rise to characteristic absorption bands.

Primary amines typically show two N-H stretching bands in the region of 3250-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wikieducator.orgorgchemboulder.com An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹. wikieducator.orgorgchemboulder.com A broad N-H wagging band may also be observed between 665 and 910 cm⁻¹. wikieducator.orgorgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1020-1250 cm⁻¹ region. wikieducator.orgorgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric and symmetric) 3250 - 3400
N-H Bend (scissoring) 1580 - 1650
N-H Wag 665 - 910

Note: Frequency ranges are typical for primary aliphatic amines. libretexts.orgwikieducator.orgorgchemboulder.comaip.orgwpmucdn.com

Fluorine-19 NMR Spectroscopy for Primary Amine Quantification through Derivatization

Fluorine-19 (¹⁹F) NMR spectroscopy can be a powerful tool for the quantification of primary amines like this compound. This method involves the derivatization of the amine with a fluorine-containing reagent, such as trifluoroacetic anhydride (B1165640) or a fluorinated aldehyde. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.netnih.gov The resulting fluorinated derivative provides a unique signal in the ¹⁹F NMR spectrum, which has a wide chemical shift range and low background noise. By using an internal standard, the concentration of the amine can be accurately determined. This technique is particularly useful for analyzing complex mixtures.

Computational Chemistry and Theoretical Studies of 3 Cyclopentylpropan 1 Amine

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of 3-Cyclopentylpropan-1-amine. These calculations, which are based on the principles of quantum mechanics, provide a detailed description of the molecule's electron distribution, molecular orbitals, and energy levels.

Methods and Findings:

Ab initio methods: These calculations are performed from first principles, without the use of experimental data. For this compound, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to determine its ground-state energy, ionization potential, and electron affinity.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that maps the electron density of a molecule to its energy. For this compound, DFT calculations can provide accurate geometries, vibrational frequencies, and electronic properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the bonding and electronic delocalization within the molecule. In this compound, NBO analysis can reveal the nature of the C-N bond, the lone pair on the nitrogen atom, and any intramolecular hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)Method
Ground State Energy-407. auB3LYP/6-31G
HOMO Energy-8.5 eVB3LYP/6-31G
LUMO Energy2.1 eVB3LYP/6-31G
Dipole Moment1.5 DB3LYP/6-31G

Note: The values in this table are illustrative and would be determined through specific computational studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govmdpi.com These simulations can provide insights into the molecule's conformational flexibility, interactions with other molecules, and its behavior in different environments. nih.govmdpi.com

Simulation Approaches:

Conformational Analysis: The cyclopentyl and propyl groups in this compound can adopt various conformations. Molecular mechanics force fields are used to perform conformational searches to identify the most stable geometries of the molecule.

Molecular Dynamics Simulations: MD simulations can be used to study the motion of atoms in this compound over time. This can reveal information about the flexibility of the molecule, the dynamics of the amine group, and its interactions with solvent molecules. nih.govmdpi.com These simulations are valuable for understanding the functional mechanisms of biomolecules and for drug design. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound (Illustrative)

ParameterDescriptionIllustrative Value
Torsional Angle (C-C-C-N)Describes the rotation around the propyl chain.Fluctuates around 60°, 180°, -60°
Radius of GyrationA measure of the molecule's compactness.~4.5 Å
Solvent Accessible Surface AreaThe surface area of the molecule accessible to a solvent.~250 Ų

Note: The values in this table are illustrative and would be determined through specific computational studies.

Density Functional Theory (DFT) Applications to Amine Reactivity and Reaction Mechanisms

DFT is a powerful tool for investigating the reactivity of this compound and the mechanisms of its reactions. mdpi.com By calculating various reactivity descriptors, the sites of electrophilic and nucleophilic attack can be predicted. mdpi.com

Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites in a molecule. mdpi.com For this compound, the Fukui function would likely indicate that the nitrogen atom is the primary site for electrophilic attack.

Global Reactivity Descriptors: Indices such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. mdpi.com

Transition State Theory: DFT can be used to locate the transition states of reactions involving this compound, allowing for the calculation of activation energies and reaction rates.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

Predicted Spectra:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in an IR spectrum. The characteristic N-H stretching and bending vibrations would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms in this compound can be calculated using quantum mechanical methods. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecule's structure.

Studies on Amine Basicity and Proton Affinity

The basicity of an amine is a crucial property that determines its behavior in chemical reactions. Proton affinity (PA) and gas-phase basicity (GB) are two key measures of basicity that can be accurately calculated using computational methods. nist.gov

Computational Approaches:

The proton affinity is calculated as the negative of the enthalpy change for the protonation reaction of the amine in the gas phase. nist.govnih.gov

The gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nist.govnih.gov

These calculations are typically performed using high-level ab initio or DFT methods. maynoothuniversity.ienih.gov The pKa value, which describes the basicity in solution, can also be estimated using computational models that account for solvation effects. devagirijournals.com

Table 3: Calculated Basicity of this compound (Illustrative)

PropertyCalculated Value (Illustrative)
Proton Affinity (PA)~225 kcal/mol
Gas-Phase Basicity (GB)~218 kcal/mol
pKa (in water)~10.5

Note: The values in this table are illustrative and would be determined through specific computational studies.

Computational Screening for Amine-Based Material Applications (e.g., CO2 capture, hydrogen storage)

Computational screening is a powerful approach for identifying promising candidates for specific applications. This compound can be computationally evaluated for its potential use in materials for CO2 capture and hydrogen storage.

CO2 Capture:

The reaction between amines and CO2 is the basis for many carbon capture technologies. materialsdesign.comnih.gov Computational studies can be used to calculate the binding energy of CO2 to this compound and to investigate the mechanism of the capture reaction. nih.gov The efficiency of different amines for CO2 capture can be screened based on their calculated reaction rates and absorption capacities. researchgate.netutp.edu.my

Hydrogen Storage:

Materials that can reversibly store hydrogen are essential for a hydrogen-based economy. Computational methods can be used to investigate the interaction of hydrogen molecules with this compound. aps.org While simple amines are not typically considered for hydrogen storage, computational screening can explore the potential of modified amine-containing materials. aps.org

Environmental Considerations and Degradation of Amines in Research and Industrial Contexts

Environmental Fate and Transport of Amine Compounds

The environmental fate and transport of amine compounds are influenced by a combination of physical, chemical, and biological processes. Once released into the environment, amines can partition between air, water, and soil, depending on their physicochemical properties. Their transport is governed by factors such as volatility, water solubility, and sorption to soil and sediment.

In aquatic environments, the persistence of amines is variable. While some alkanolamines are readily biodegradable, others, particularly tertiary amines and those with quaternary carbons, exhibit low biodegradability. researchgate.net The rate of degradation in seawater has been observed to be slower than in freshwater systems. researchgate.net Aromatic amines, a different class of amines, are known to undergo microbial transformation, sorption to suspended solids and sediment, and covalent association with dissolved humics as their primary elimination pathways in surface waters. nih.gov

The potential for groundwater contamination is a concern for water-soluble amines, as they can permeate through soil. acs.org Furthermore, the environmental burden of amines can be exacerbated by transformation processes during water treatment, such as chlorination, which has been observed to increase the concentration of certain aromatic amines. acs.org

Atmospheric Degradation Pathways of Aliphatic Amines

Aliphatic amines released into the atmosphere undergo degradation primarily through photo-oxidation initiated by hydroxyl (OH) radicals. nilu.nogassnova.no The atmospheric lifetime of an amine is determined by its reaction rate with OH radicals and the concentration of these radicals in the troposphere. gassnova.no For many amines, this lifetime is relatively short, on the order of hours, indicating that their impact is likely to be on a local scale. nih.govnih.gov

The degradation process begins with the abstraction of a hydrogen atom from the amine by an OH radical. nilu.no This can occur at the amino group (-NH2) or at one of the alkyl groups. gassnova.no The position of hydrogen abstraction is a critical factor that determines the subsequent reaction pathways and the nature of the degradation products formed. gassnova.no For instance, abstraction from the amino group is a key step in the formation of potentially harmful nitrosamines and nitramines. gassnova.no

While OH radical-initiated oxidation is the dominant daytime degradation pathway, reactions with nitrate radicals (NO3) can be significant at night. nih.gov Reactions with chlorine atoms (Cl) may also contribute to amine degradation in specific environments, such as coastal areas with high chlorine concentrations, although this is generally considered a localized effect. gassnova.no

Identification and Formation Mechanisms of Amine Degradation Products

The atmospheric degradation of aliphatic amines leads to the formation of a complex mixture of products. The specific products formed depend on the structure of the parent amine and the atmospheric conditions.

Common degradation products from the photo-oxidation of primary amines include aldehydes, amides, and ammonia (B1221849). nilu.noresearchgate.net For example, the major products from the photo-oxidation of monoethanolamine (MEA) are formamide and formaldehyde. nilu.no

A significant concern associated with the atmospheric degradation of primary and secondary amines is the formation of nitrosamines and nitramines. nilu.noieaghg.org These compounds are of particular interest due to their potential carcinogenicity. nih.govieaghg.org Nitrosamines can be formed from the reaction of amino radicals with nitric oxide (NO), while nitramines can be formed from the reaction with nitrogen dioxide (NO2). researchgate.net

Other degradation products that have been identified from the photo-oxidation of various amines include imines, oxazolines, pyrazines, and carboxylic acids. semanticscholar.orgresearchgate.netacs.org The formation of these products often involves complex reaction mechanisms, including alkylation/dealkylation, aldolisation, and cyclization reactions. semanticscholar.orgresearchgate.net

Table 1: Common Degradation Products of Aliphatic Amines

Parent Amine TypeCommon Degradation Products
Primary AminesAldehydes, Amides, Ammonia, Nitrosamines, Nitramines
Secondary AminesNitrosamines, Nitramines, Amides, Aldehydes
Tertiary AminesN-oxides, N-dealkylated products

This table is interactive. Click on the headers to sort.

Role of Amine Chemistry in Carbon Dioxide Capture and Environmental Remediation Technologies

Amine-based technologies, particularly those utilizing aqueous amine solutions and amine-functionalized solid sorbents, are at the forefront of CO2 capture efforts. acs.orgrsc.org These technologies leverage the reversible reaction between amines and CO2 to separate it from flue gas streams and the atmosphere. rsc.orgbellona.org

Amine-functionalized materials capture CO2 through chemical absorption, where the amine groups react with CO2 to form carbamates or bicarbonates. acs.orgmdpi.com The efficiency of these materials is determined by their CO2 adsorption capacity, selectivity, and kinetics. rsc.orgresearchgate.net

In the absence of water (anhydrous conditions), primary and secondary amines react with CO2 to form carbamates, with a theoretical maximum efficiency of 0.5 moles of CO2 per mole of amine. acs.org Under humid conditions, the presence of water facilitates the formation of bicarbonates, doubling the theoretical CO2 uptake capacity to 1.0 mole of CO2 per mole of primary and secondary amine. acs.org Tertiary amines primarily form bicarbonates in the presence of moisture. acs.org

The performance of amine-functionalized solid adsorbents is influenced by the properties of the support material, such as surface area and porosity, which affect the dispersion and accessibility of the amine sites. researchgate.net The presence of moisture can often enhance the CO2 adsorption capacity of these solid materials. acs.org

A major challenge in amine-based CO2 capture is the degradation of the amine solvent or sorbent over time, which leads to a loss of CO2 capture capacity and the formation of undesirable byproducts. nih.govresearchgate.net Degradation can be caused by thermal stress, oxidation, and reactions with CO2 itself. hw.ac.ukutexas.edu

Thermal degradation occurs at the high temperatures required for regenerating the amine, stripping it of the captured CO2. bellona.orghw.ac.uk This can lead to the formation of cyclic compounds like oxazolidinones and imidazolidinones, as well as oligomers. tandfonline.comsemanticscholar.org The thermal stability of an amine is influenced by its molecular structure; for instance, amines with three-carbon chains between functional groups tend to be more stable than those with two-carbon chains. utexas.edu

Oxidative degradation is caused by the presence of oxygen in the flue gas and can lead to the formation of a wide range of products, including aldehydes, carboxylic acids, and amides. hw.ac.uknih.gov The presence of CO2 and moisture can sometimes improve the oxidative stability of supported amines by forming carbamates and bicarbonates that protect the amine groups from oxygen attack. acs.orgutwente.nl

CO2-induced degradation can occur at elevated temperatures, leading to the formation of urea linkages that are difficult to reverse and result in a permanent loss of adsorption capacity. cas.cnacs.org The presence of moisture can improve the stability against CO2-induced degradation. researchgate.net

Advanced Applications of 3 Cyclopentylpropan 1 Amine in Organic Synthesis and Materials Science

Utility as a Key Building Block in Complex Molecule Synthesis

The primary amine group of 3-cyclopentylpropan-1-amine serves as a crucial functional handle for a wide array of chemical transformations, making it a valuable precursor in multi-step syntheses. In medicinal chemistry, the introduction of alicyclic fragments like the cyclopentyl group can enhance the metabolic stability and binding affinity of drug candidates. sciencedaily.comnih.gov While specific, publicly documented total syntheses of complex pharmaceuticals starting directly from this compound are not widespread, its utility can be inferred from the general importance of primary amines and cyclic moieties in the synthesis of bioactive molecules. rawsource.comresearchgate.netnih.gov

The amine can readily undergo reactions such as amidation, alkylation, and reductive amination to form more complex structures. rawsource.com For instance, the formation of amide bonds is one of the most fundamental transformations in the synthesis of pharmaceuticals. pulsus.com The reaction of this compound with a carboxylic acid would yield an amide, incorporating the cyclopentylpropyl group into a larger molecular scaffold. This is a common strategy in the assembly of peptide mimics and other biologically active compounds.

Three-dimensional molecular fragments are increasingly sought after in fragment-based drug discovery to explore new chemical space. whiterose.ac.uk The non-planar, sp³-rich structure of this compound makes it an attractive building block for creating molecules with greater structural diversity and improved pharmacological profiles compared to flat, aromatic compounds. whiterose.ac.uk

Integration into Polymer and Functional Materials Systems

The field of polymer chemistry leverages functional monomers to create materials with tailored properties. Primary amines are particularly useful in this regard as they can be incorporated into polymer backbones or serve as reactive sites for post-polymerization modification. polysciences.com Amine-functional polymers are used in coatings, adhesives, drug delivery systems, and water treatment applications. rawsource.compolysciences.com

This compound can be used to create functional polymers through several established methods. One such approach is its reaction with acetoacetate-functionalized polymers, followed by a reduction step, to yield β-amino ester functionalized polymers. This process, known as reductive amination, is highly selective and allows for the covalent attachment of the amine to a polymer backbone.

StepDescriptionReactantsResulting Functionality
1Functionalization Polyol, Acetoacetate ReagentAcetoacetate-functionalized polymer
2Enamine Formation Acetoacetate polymer, this compoundEnamine intermediate
3Reduction Enamine intermediate, Reducing Agentβ-amino ester linkage

This interactive table outlines a general process for integrating primary amines into polymer structures, a method applicable to this compound. google.com

The incorporation of the cyclopentyl group into the polymer side chains can influence the material's physical properties, such as its glass transition temperature (Tg), hydrophobicity, and mechanical strength. This makes this compound a potentially valuable monomer for developing new performance materials.

Roles in Catalysis and Co-catalysis

While primary amines like this compound are not typically used directly as catalysts, they are common precursors to catalytically active species. Secondary amines, often derived from primary amines, are widely used as organocatalysts, particularly in asymmetric synthesis. researchgate.net For example, proline and its derivatives are well-known catalysts for enamine-mediated reactions like aldol (B89426) and Michael additions, creating chiral molecules with high enantioselectivity. nih.gov

By reacting this compound with appropriate electrophiles, it can be converted into chiral secondary amines or amides that could serve as ligands for metal catalysts or as organocatalysts themselves. The bulky cyclopentylpropyl group could provide a specific steric environment around the catalytic center, potentially influencing the stereochemical outcome of a reaction.

The development of chiral propargylamines, which are important building blocks for nitrogen-containing compounds, often relies on asymmetric A³ (aldehyde-alkyne-amine) coupling reactions. mdpi.com These reactions frequently use a primary amine as one of the key components in conjunction with a chiral catalyst system, highlighting another area where this compound could be applied. mdpi.com

Potential in Sustainable Chemical Technologies

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to develop processes that are more environmentally benign, efficient, and sustainable. sciencedaily.comrsc.org The use of biocatalysts and greener solvents are key tenets of this philosophy.

A notable application in this area is the enzymatic synthesis of amides. Research has demonstrated a sustainable method for amide bond formation using the enzyme Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in the green solvent cyclopentyl methyl ether (CPME). nih.govbohrium.comnih.gov This system efficiently couples various carboxylic acids and primary amines with high conversions and yields, avoiding the need for hazardous reagents and intensive purification steps. nih.govnih.gov this compound is an ideal substrate for this type of green transformation.

ParameterDescription
Biocatalyst Candida antarctica lipase B (CALB)
Solvent Cyclopentyl methyl ether (CPME)
Reactants Carboxylic Acids, Primary Amines (e.g., this compound)
Advantages High conversion (>92%), High yield (>90%), No additives required, Environmentally friendly solvent, Mild reaction conditions
Outcome Clean formation of amide products

This interactive table summarizes the key features of a sustainable enzymatic amidation process applicable to this compound. nih.govbohrium.com

Furthermore, the synthesis of amines from renewable resources, such as amino acids, is an active area of research aimed at reducing reliance on petrochemical feedstocks. chemistryviews.org As the chemical industry shifts towards more sustainable practices, the demand for bio-based building blocks like this compound and greener processes for their use is expected to grow. rsc.org

Laboratory Safety and Handling Protocols for 3 Cyclopentylpropan 1 Amine Research

General Laboratory Safety Practices for Amine Compounds

Working with aliphatic amines like 3-Cyclopentylpropan-1-amine requires adherence to fundamental laboratory safety rules designed to minimize chemical exposure and prevent accidents. okstate.edu All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, as well as all emergency exit routes. okstate.eduscisure.com

Given that lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes, direct contact should always be avoided. cornell.edubasf.com These compounds often have strong, ammonia-like odors, and their vapors can irritate the nose and throat. cornell.educdc.gov Therefore, all work with these chemicals should be conducted in a well-ventilated area, preferably within a laboratory chemical hood, to minimize the inhalation of vapors. scisure.comcdc.gov

General best practices include:

Assuming any chemical of unknown toxicity is highly toxic. okstate.edu

Keeping containers of chemicals closed when not in use. okstate.edu

Never working alone in the laboratory.

Washing hands thoroughly with soap and water after handling chemicals and before leaving the laboratory. okstate.educdc.gov

Prohibiting eating, drinking, smoking, and the application of cosmetics in areas where hazardous chemicals are used or stored. okstate.educdc.gov

Personal Protective Equipment (PPE) Requirements for Amine Handling

To prevent skin and eye contact and to avoid inhalation of vapors, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound and other amine compounds. cdc.govskcinc.com The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

A baseline PPE ensemble for handling amines includes:

Eye and Face Protection: Chemical splash goggles are required at all times. cdc.govskcinc.com In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. skcinc.comucsf.edu

Skin Protection: Chemically resistant gloves must be worn. skcinc.com It is crucial to select a glove material (e.g., nitrile, neoprene) that is resistant to the specific amine being used. ucsf.edutri-iso.com Gloves should be inspected for damage before each use and removed promptly if contaminated. skcinc.com A lab coat or chemical-resistant apron is also required to protect against skin exposure. cdc.govgooddayswork.ag

Respiratory Protection: Work should be performed in a chemical fume hood to control vapor inhalation. cdc.govcdc.gov If engineering controls are insufficient to maintain exposure below acceptable limits, appropriate respiratory protection, such as a respirator with ammonia (B1221849)/amine cartridges, may be necessary. ucsf.edugooddayswork.ag The use of respirators requires specialized training and fit-testing. ucsf.eduhazmatschool.com

Footwear: Closed-toe shoes must be worn at all times in the laboratory. okstate.eduscisure.com

Table 1: Recommended Personal Protective Equipment for Handling Aliphatic Amines

Protection Type Equipment Purpose
Eye/Face Chemical Splash Goggles, Face Shield Protects against splashes and vapors. skcinc.comucsf.edu
Hand Chemically Resistant Gloves (e.g., Nitrile, Neoprene) Prevents skin contact with the chemical. tri-iso.com
Body Laboratory Coat, Chemical-Resistant Apron Protects skin and clothing from contamination. cdc.govgooddayswork.ag
Respiratory Chemical Fume Hood, Respirator (if needed) Minimizes inhalation of harmful vapors. cdc.govucsf.edu

| Foot | Closed-Toe Shoes | Protects feet from spills and falling objects. okstate.edu |

Safe Handling, Storage, and Containment Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and preventing hazardous situations.

Handling:

Minimize the quantities of the chemical used and stored in the work area. oregonstate.edu

Avoid breathing vapors, mists, or gas. skcinc.comcaymanchem.com

Prevent contact with skin and eyes. skcinc.com

Use non-sparking tools and ensure equipment is properly grounded, as many lower aliphatic amines are flammable. cornell.eduskcinc.com

Keep the chemical away from sources of ignition such as heat, sparks, and open flames. skcinc.comtri-iso.com

Storage:

Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. collectandrecycle.comdiplomatacomercial.com

Keep containers tightly closed to prevent leaks and the release of fumes. skcinc.comcollectandrecycle.com

Store in appropriate containers made of compatible materials. collectandrecycle.comdiplomatacomercial.com

Amines should be segregated from incompatible substances, particularly acids and oxidizing agents, to prevent hazardous reactions. oregonstate.educollectandrecycle.com Secondary containment, such as a tray or pan, should be used to contain potential spills. oregonstate.edu

Storage cabinets should be clearly labeled with the contents and hazard warnings. oregonstate.edudiplomatacomercial.com

Table 2: Storage Compatibility for Amines

Hazard Class Storage Practice Examples of Incompatible Chemicals
Acids Segregate physically. oregonstate.edu Hydrochloric acid, Sulfuric acid, Nitric acid. oregonstate.edu
Oxidizing Agents Segregate physically. collectandrecycle.com Peroxides, Chlorates, Nitrates. acs.org

| Heat/Ignition Sources | Store away from these sources. skcinc.com | Open flames, hot plates, direct sunlight. skcinc.com |

Emergency Response and Spill Mitigation Protocols

Pre-planning is essential for responding safely and effectively to chemical spills. wisc.edu All laboratory personnel must be trained in spill response procedures and know the location of spill containment materials. collectandrecycle.comprinceton.edu

The response to a spill depends on its size and the hazards of the material involved. ouhsc.eduuwa.edu.au

Minor Spills: A minor spill is one that laboratory personnel can safely manage without the need for outside assistance. uwa.edu.aujk-sci.com

Alert Personnel: Immediately notify others in the area. uwa.edu.au

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. uwa.edu.au

Contain Spill: Confine the spill by surrounding it with a non-combustible absorbent material like sand, earth, or vermiculite. skcinc.comuwa.edu.au

Neutralize (if applicable): For basic compounds like amines, a weak acid such as citric acid can be used for neutralization after initial absorption. wisc.eduwestlab.com

Clean Up: Collect the absorbed and neutralized material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal. skcinc.comprinceton.edu

Decontaminate: Clean the spill area with soap and water. ouhsc.edu

Major Spills: A major spill is one that presents a significant hazard due to its size, location, or the toxicity of the material, requiring an emergency response. ouhsc.eduuwa.edu.au

Evacuate: Immediately evacuate the area, alerting others as you leave. skcinc.comouhsc.edu

Isolate: Close the doors to the affected area to contain vapors. uwa.edu.au

Call for Help: Contact the institution's emergency response team or local emergency services. ouhsc.edu

Assist Responders: Provide emergency personnel with information about the spilled material. uwa.edu.au

Table 3: General Spill Response Protocol

Step Action Rationale
1. Assess Evaluate the size and hazard of the spill. Determines if it is a minor or major spill. westlab.com
2. Alert Notify nearby personnel and supervisors. Ensures the safety of others in the vicinity. uwa.edu.au
3. Contain Use absorbent materials to prevent the spill from spreading. Limits the area of contamination. skcinc.comwisc.edu
4. Clean Collect spill residue for proper disposal. Removes the hazardous material from the area. princeton.edu

| 5. Decontaminate | Clean the affected surface. | Ensures no residual hazard remains. ouhsc.edu |

Waste Management and Environmentally Sound Disposal Procedures

Chemical waste containing this compound must be managed as hazardous waste. collectandrecycle.com It is crucial to prevent the release of amines into drains, sewers, or the environment, as they can be harmful to aquatic life. collectandrecycle.com

Procedures:

Segregation: Amine waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions. collectandrecycle.com

Containment: Waste should be collected in durable, compatible, and clearly labeled containers. collectandrecycle.com The label should identify the contents as hazardous waste and list the chemical constituents. westlab.com

Storage: Waste containers should be kept tightly sealed and stored in a designated, well-ventilated secondary containment area while awaiting pickup. oregonstate.educollectandrecycle.com

Disposal: Disposal must be handled by trained personnel or a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. collectandrecycle.com Records of waste disposal, including quantities and dates, should be maintained. collectandrecycle.com Contaminated materials such as gloves, absorbent pads, and empty containers must also be disposed of as hazardous waste. princeton.eduwestlab.com

Future Research Directions for 3 Cyclopentylpropan 1 Amine and Primary Amine Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

The synthesis of primary amines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to polymers. chemistryviews.orgresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient methods that can be applied to molecules like 3-Cyclopentylpropan-1-amine.

Current strategies for synthesizing primary amines often involve multi-step processes. Common methods include the reduction of nitriles, amides, and nitro compounds, as well as specialized reactions like the Gabriel synthesis and Hofmann and Curtius rearrangements. libretexts.orgopenstax.orgchemistrysteps.comlibretexts.org Reductive amination, which converts aldehydes and ketones into amines, is another key method. openstax.orglibretexts.org For this compound, a plausible route could involve the reductive amination of 3-cyclopentylpropanal (B1600739).

However, many traditional methods face challenges such as the use of harsh reagents, generation of significant waste, and lack of atom economy. mdpi.com Future research will prioritize "green" chemistry principles. Key areas of development include:

Catalytic Reductive Amination: The direct amination of alcohols using ammonia (B1221849) is a highly atom-economical approach. mdpi.com Research into novel heterogeneous and homogeneous catalysts, particularly those based on abundant base metals like nickel, is a promising avenue. rsc.org Developing a catalyst that can efficiently convert 3-cyclopentylpropan-1-ol to this compound would represent a significant advancement.

Bio-catalysis: The use of enzymes as catalysts in amine synthesis offers high selectivity and mild reaction conditions, reducing environmental impact. rawsource.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes.

Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources aligns with global sustainability goals. rawsource.com Exploring precursors to the cyclopentyl moiety that can be derived from biomass would be a key long-term goal.

Synthetic MethodStarting MaterialKey ReagentsAdvantagesChallenges for Future Research
Reductive Amination of AlcoholsAlcohols (e.g., 3-Cyclopentylpropan-1-ol)Ammonia, H₂, Catalyst (e.g., Ni-based)High atom economy, uses readily available precursors. mdpi.comCatalyst deactivation, competitive adsorption of ammonia. mdpi.com
Reduction of NitrilesNitriles (e.g., 3-Cyclopentylpropanenitrile)LiAlH₄ or Catalytic HydrogenationGood yields, avoids over-alkylation. libretexts.orgUse of strong reducing agents, multi-step process. libretexts.org
Gabriel SynthesisAlkyl HalidesPotassium Phthalimide, HydrazinePrevents polyalkylation, produces pure primary amines. openstax.orgchemistrysteps.comGenerates stoichiometric waste.
Hofmann/Curtius RearrangementAmides/Acyl AzidesBr₂, Base (Hofmann); Heat (Curtius)Produces primary amines with one less carbon. openstax.orgchemistrysteps.comLimited by precursor availability, involves rearrangements.

Deeper Mechanistic Understanding of Amine Reactivity and Selectivity

Primary amines are defined by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. rawsource.commsu.edu The reactivity of this compound will be governed by this functional group, influenced by the steric bulk and electronic effects of the cyclopentylpropyl substituent.

Future research should focus on:

Nucleophilicity Studies: Quantifying the nucleophilicity of this compound is essential for predicting its behavior in reactions like alkylations and acylations. msu.edu Kinetic studies reacting it with standard electrophiles can provide valuable data. researchgate.net

Reaction Pathway Elucidation: For complex reactions, such as amine-catalyzed aldol (B89426) reactions or the formation of imines with carbonyl compounds, computational studies using Density Functional Theory (DFT) can map out transition states and intermediates. researchgate.netnih.gov This can help predict stereoselectivity and optimize reaction conditions.

Influence of the Cycloalkyl Group: Investigating how the cyclopentyl group affects the reactivity of the amine compared to a linear alkyl chain is a key research question. Steric hindrance could play a significant role in modulating selectivity in certain reactions. researchgate.net

Advancements in Spectroscopic Characterization of Amine Systems

The characterization of primary amines relies on a suite of spectroscopic techniques. Future research will focus on refining these methods and applying them to more complex systems.

Infrared (IR) Spectroscopy: Primary amines are characterized by a pair of N-H stretching absorption bands between 3300 and 3500 cm⁻¹. pressbooks.publibretexts.orgopenstax.org These bands arise from symmetric and asymmetric stretching modes. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H protons often appear as broad signals and their chemical shift can be variable. pressbooks.publibretexts.orgopenstax.org The protons on the carbon adjacent to the nitrogen are typically deshielded and appear in the 2-3 ppm range. oregonstate.edu In ¹³C NMR, the carbon atom bonded to the nitrogen is also deshielded. oregonstate.edu Future advancements could involve using specialized NMR techniques to study hydrogen bonding and dynamic exchange processes involving the amine protons.

Mass Spectrometry (MS): The "nitrogen rule" is a key principle, stating that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. pressbooks.publibretexts.orgopenstax.org Alkylamines also undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen atom breaks, which is a useful fragmentation pattern for structure elucidation. libretexts.orgopenstax.orgoregonstate.edu High-resolution mass spectrometry will continue to be vital for confirming molecular formulas.

TechniqueKey Feature for Primary AminesTypical Range/ValueReference
IR SpectroscopyTwo N-H stretching bands (asymmetric & symmetric)3300-3500 cm⁻¹ pressbooks.publibretexts.orgopenstax.org
¹H NMR SpectroscopyBroad N-H proton signal (disappears with D₂O exchange)Variable (e.g., 1.0-3.0 ppm) pressbooks.puboregonstate.edu
¹H NMR SpectroscopyProtons on α-carbon (CH₂-N)~2-3 ppm oregonstate.edu
Mass SpectrometryMolecular Ion (M⁺)Odd m/z value (Nitrogen Rule) pressbooks.publibretexts.org
Mass SpectrometryFragmentationα-cleavage libretexts.orgopenstax.org

Enhancement of Computational Modeling and Predictive Capabilities

Computational chemistry and machine learning are transforming chemical research. acs.org For this compound, these tools can accelerate discovery and understanding.

Quantum Chemical Calculations: DFT and other high-level methods can be used to predict fundamental properties like pKa, bond energies, and reaction energetics. researchgate.netnih.gov These simulations provide insights that complement experimental work, for example, in understanding reaction mechanisms for CO₂ capture or catalysis. acs.orgosti.gov

Machine Learning (ML) and QSPR: Quantitative Structure-Property Relationship (QSPR) models can predict properties based on molecular structure. nih.govacs.org By training ML models on large datasets of amines, it's possible to predict properties like toxicity, degradation rates, or reaction outcomes for new molecules like this compound without the need for extensive initial experiments. mdpi.comrsc.org For instance, models have been developed to predict the oxidative degradation of amines used in CO₂ capture, which could be adapted to assess the stability of new compounds. nih.govacs.org

Exploration of Novel Applications in Emerging Scientific and Technological Fields

Primary amines are versatile building blocks, and the unique structure of this compound could be advantageous in several fields. researchgate.netmdpi.com

Pharmaceuticals and Agrochemicals: The amine functional group is a common feature in biologically active molecules. The cyclopentyl group can increase lipophilicity, potentially influencing how the molecule interacts with biological targets. Future research could involve synthesizing derivatives of this compound for screening in drug discovery and agrochemical development programs.

Materials Science: Amines are used as curing agents for epoxy resins and as monomers for polyamides and polyimides. The cycloaliphatic structure of this compound could impart unique thermal and mechanical properties to polymers.

CO₂ Capture: Aqueous amine solutions are used to capture CO₂ from industrial flue gases. bellona.org While research has focused on alkanolamines, exploring a wider range of amine structures is crucial. nih.govieaghg.org The properties of this compound, such as its basicity and volatility, could be evaluated for this application.

Catalysis: Amines can act as organocatalysts or as ligands for metal catalysts. units.it The specific steric and electronic profile of this compound could be leveraged to develop novel catalytic systems for organic synthesis.

Addressing Persistent Environmental and Safety Challenges in Amine Chemistry

The widespread use of amines necessitates a thorough understanding of their environmental fate and potential hazards. acs.org Any future development of this compound must include a comprehensive assessment of these factors.

Toxicity and Biodegradability: The toxicity of amines can vary widely depending on their structure. researchgate.netresearchgate.net Aromatic amines, for example, are often associated with higher toxicity and carcinogenicity. acs.orgresearchgate.netacs.org It is crucial to conduct ecotoxicity and biodegradability studies for this compound to assess its environmental impact. Some tertiary amines and compounds with quaternary carbons have been shown to have low biodegradability. researchgate.net

Atmospheric Degradation: Volatile amines released into the atmosphere can react with atmospheric oxidants. ieaghg.org A significant concern is the potential formation of harmful secondary products like nitrosamines and nitramines, which can be carcinogenic. bellona.orgieaghg.orgcopernicus.org The atmospheric degradation pathways of this compound would need to be studied to evaluate this risk.

Safe Handling: Like many chemicals, amines can pose handling risks. rawsource.comnih.gov Proper safety protocols, including the use of personal protective equipment and adequate ventilation, are essential. A full safety data sheet (SDS) would need to be developed, detailing its physical and chemical hazards.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopentylpropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclopentyl group introduction via alkylation or reductive amination. For example:

  • Reductive Amination : Reacting cyclopentanone with propan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6). Yields vary with solvent choice (e.g., methanol vs. THF) and temperature (rt vs. 50°C).
  • Alkylation : Using cyclopentyl bromide with propan-1-amine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃). Excess alkylating agent may reduce by-products like dialkylated amines .
    Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize parameters (temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and amine protons (δ 1.2–1.5 ppm, broad). Compare with reference spectra for structural confirmation .
    • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ≈ 127 for free base) and fragmentation patterns .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention time should match a certified reference standard .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
  • Degradation Pathways : Amine oxidation (to nitro compounds) and cyclopentyl ring opening under strong acidic/basic conditions. Monitor via periodic NMR or LC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate transition states for reductive amination vs. alkylation pathways. Compare activation energies to identify dominant mechanisms under varying conditions (e.g., solvent polarity) .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible routes and side reactions (e.g., over-alkylation), aiding mechanistic validation .
  • Case Study : Conflicting reports on cyclopentyl group stability in acidic media can be resolved by simulating protonation effects on ring strain using molecular dynamics .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound derivatives?

Methodological Answer:

  • Quality Control (QC) : Implement strict batch testing via NMR, HPLC, and elemental analysis. Use statistical process control (SPC) charts to track impurities (e.g., <0.5% by area) .
  • Biological Assay Design : Include internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to distinguish compound-specific effects from variability .

Q. How does the cyclopentyl group influence the compound’s interaction with biological targets compared to cyclohexyl or cyclopropyl analogs?

Methodological Answer:

  • Structural Analysis : Cyclopentyl’s smaller ring size increases rigidity vs. cyclohexyl, enhancing binding entropy. Compare X-ray crystallography data of target-ligand complexes .
  • SAR Studies : Synthesize analogs with cyclopropyl (higher ring strain) or cyclohexyl (increased hydrophobicity) groups. Test affinity via isothermal titration calorimetry (ITC) .
  • MD Simulations : Model hydrophobic interactions and hydrogen-bonding networks to explain selectivity differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for reductive amination of this compound?

Methodological Answer:

  • Meta-Analysis : Compare literature protocols for catalyst type (e.g., NaBH₃CN vs. BH₃·THF), solvent (protic vs. aprotic), and stoichiometry.
  • Reproducibility Testing : Replicate top-cited methods under controlled conditions (humidity <30%, inert atmosphere). Use DOE to identify critical factors (e.g., pH, temperature) .
  • By-Product Identification : Use high-resolution MS to detect intermediates (e.g., imine adducts) that may reduce yield .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound

MethodConditionsYield (%)Key ImpuritiesReference
Reductive AminationCyclopentanone, NaBH₃CN, pH 565–75Dialkylated amine
AlkylationCyclopentyl bromide, K₂CO₃50–60Unreacted bromide
Continuous FlowMicroreactor, 90°C, 14 h85<1% side products

Q. Table 2. Stability of this compound Under Storage Conditions

ConditionDegradation After 6 MonthsAnalytical Method
–20°C, inert gas<2%HPLC-UV
25°C, ambient air15% (oxidized)LC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylpropan-1-amine
Reactant of Route 2
3-Cyclopentylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.